8-Bromochroman-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

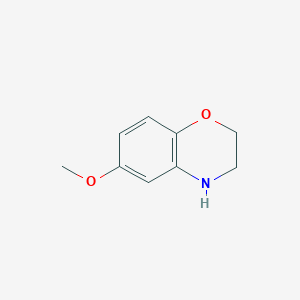

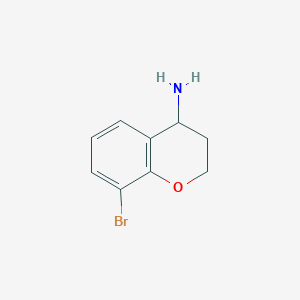

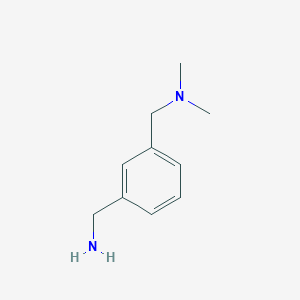

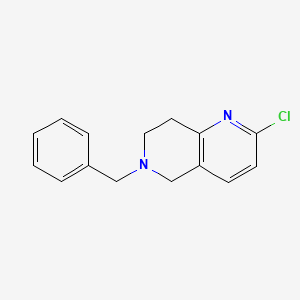

8-Bromochroman-4-amine, also known as 4-Amino-8-bromo-7-hydroxychromane, is a heterocyclic aromatic amine. It has a CAS Number of 886762-91-0 and a molecular weight of 228.09 . The IUPAC name for this compound is 8-bromo-3,4-dihydro-2H-chromen-4-ylamine .

Molecular Structure Analysis

The InChI code for 8-Bromochroman-4-amine is 1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 . It contains a total of 23 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary amine (aliphatic), and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

8-Bromochroman-4-amine is a solid at room temperature . It should be stored in a refrigerator .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heteroaromatic Compounds

A study by Baldwin, Fryer, and Pritchard (2001) describes the synthesis of novel heteroaromatic acromelic acid analogues from (-)-alpha-kainic acid, utilizing a process that includes bromination and cyclization reactions. These compounds demonstrated strong binding to the kainate receptor, indicating potential applications in neuroscience research and drug development (Baldwin, Fryer, & Pritchard, 2001).

Advances in Amination Techniques

Fleming, Ashton, and Pfeffer (2014) reported on the successful amination of 4-bromo-1,8-naphthalimides using a palladium-mediated approach, highlighting the efficiency of this method for synthesizing highly fluorescent 4-aminonaphthalimides. This work demonstrates the versatility of palladium catalysis in creating complex organic molecules, potentially useful for the development of new fluorescent probes (Fleming, Ashton, & Pfeffer, 2014).

Graphene-Based Catalysis

Nasrollahzadeh et al. (2020) explored the use of graphene-based catalysts in the reduction of nitro compounds to amines. Their review highlights the environmental and catalytic advantages of graphene derivatives in synthesizing amines, suggesting significant implications for green chemistry and sustainable manufacturing practices (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Cis-Selective Synthesis

Ohno et al. (2002) described a base-mediated intramolecular amination of bromoallenes to achieve highly cis-selective synthesis of 2-ethynylaziridines. This research provides insight into the stereoselective synthesis of aziridines, a valuable class of compounds in organic synthesis and pharmaceutical chemistry (Ohno, Ando, Hamaguchi, Takeoka, & Tanaka, 2002).

Biobased Amines for Polymer Synthesis

Froidevaux, Negrell, Caillol, Pascault, and Boutevin (2016) reviewed the synthesis of biobased amines from various sources, including carbohydrates, terpenes, and oleochemicals. Their comprehensive review discusses the application of these amines in creating biobased polymers, underscoring the importance of sustainable materials in the chemical industry (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Safety And Hazards

The safety information for 8-Bromochroman-4-amine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Eigenschaften

IUPAC Name |

8-bromo-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFUBLNCTFQBSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262944 |

Source

|

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromochroman-4-amine | |

CAS RN |

886762-91-0 |

Source

|

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)